molecular formula C18H23ClN4O2 B2456140 2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide CAS No. 1252035-94-1

2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2456140
CAS No.: 1252035-94-1
M. Wt: 362.86
InChI Key: WEEYGZABOOWITJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a chloro-substituted aromatic ring, an acetamido group, and a cyanocyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration and Reduction: The aromatic ring is first nitrated and then reduced to introduce the amino group.

    Acetylation: The amino group is acetylated to form the acetamido derivative.

    Chlorination: The aromatic ring is chlorinated to introduce the chloro substituent.

    Amidation: The final step involves the reaction of the acetamido-chloro aromatic compound with a cyanocyclohexyl derivative under amidation conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the acetamido group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include hydroxylated derivatives and carboxylic acids.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may serve as a building block for the synthesis of polymers and advanced materials.

Biology:

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine:

    Drug Development:

Industry:

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloro and acetamido groups play a crucial role in its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 2-[(3-Chloro-4-nitrophenyl)amino]-N-(1-cyanocyclohexyl)propanamide
  • 2-[(3-Chloro-4-methylphenyl)amino]-N-(1-cyanocyclohexyl)propanamide

Uniqueness: 2-[(3-chloro-4-acetamidophenyl)amino]-N-(1-cyanocyclohexyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group, in particular, enhances its potential as a pharmaceutical agent by improving its solubility and bioavailability.

Properties

IUPAC Name

2-(4-acetamido-3-chloroanilino)-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-12(17(25)23-18(11-20)8-4-3-5-9-18)21-14-6-7-16(15(19)10-14)22-13(2)24/h6-7,10,12,21H,3-5,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYGZABOOWITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)NC2=CC(=C(C=C2)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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